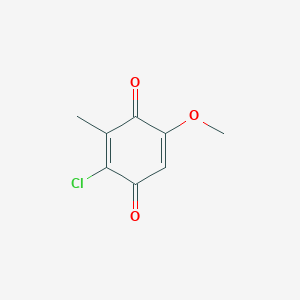
Strazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Streptonicozid is a complex organic compound with the molecular formula C54H94N20O36S3 and a molecular weight of 1695.63 g/mol . It is known for its significant biological activity and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Streptonicozid involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically requires stringent reaction conditions, such as controlled temperature and pH, to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of Streptonicozid often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the compound in large quantities, which are then extracted and purified using advanced chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Streptonicozid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Aplicaciones Científicas De Investigación
Streptonicozid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in various industrial processes
Mecanismo De Acción
Streptonicozid exerts its effects by binding to specific molecular targets within cells. It primarily interacts with the 30S subunit of bacterial ribosomes, inhibiting protein synthesis and leading to cell death. This mechanism is similar to that of other aminoglycoside antibiotics .
Comparación Con Compuestos Similares
Similar Compounds
- Streptomycin
- Gentamycin
- Neomycin
- Kanamycin
- Tobramycin
Uniqueness
Streptonicozid is unique due to its complex structure and broad spectrum of activity. Unlike some of its counterparts, it exhibits a higher degree of specificity and potency against certain bacterial strains .
Conclusion
Streptonicozid is a valuable compound in scientific research, with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a subject of ongoing study and interest in various fields.
Propiedades
Número CAS |
5667-71-0 |
|---|---|
Fórmula molecular |
C54H94N20O36S3 |
Peso molecular |
1695.6 g/mol |
Nombre IUPAC |
N-[(E)-[(2S,3R,4R,5R)-5-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-3-hydroxy-2-methyloxolan-3-yl]methylideneamino]pyridine-4-carboxamide;sulfuric acid |
InChI |
InChI=1S/2C27H44N10O12.3H2O4S/c2*1-9-27(45,8-34-37-22(44)10-3-5-33-6-4-10)21(49-23-14(32-2)18(42)15(39)11(7-38)47-23)24(46-9)48-20-13(36-26(30)31)16(40)12(35-25(28)29)17(41)19(20)43;3*1-5(2,3)4/h2*3-6,8-9,11-21,23-24,32,38-43,45H,7H2,1-2H3,(H,37,44)(H4,28,29,35)(H4,30,31,36);3*(H2,1,2,3,4)/b2*34-8+;;;/t2*9-,11-,12+,13-,14-,15-,16+,17-,18-,19+,20+,21-,23-,24-,27+;;;/m00.../s1 |
Clave InChI |
OIOSFHRAQVHZRE-BZROWGSASA-N |
SMILES isomérico |
C[C@@H]1O[C@H]([C@@H]([C@@]1(O)/C=N/NC(=O)C2=CC=NC=C2)O[C@@H]3O[C@H]([C@@H]([C@H]([C@@H]3NC)O)O)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H]([C@@H]4N=C(N)N)O)N=C(N)N)O)O.C[C@@H]1O[C@H]([C@@H]([C@@]1(O)/C=N/NC(=O)C2=CC=NC=C2)O[C@@H]3O[C@H]([C@@H]([C@H]([C@@H]3NC)O)O)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H]([C@@H]4N=C(N)N)O)N=C(N)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES canónico |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Sinónimos |
streptomycinylidenisonicotinhydrazide streptoniazide streptonicozid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




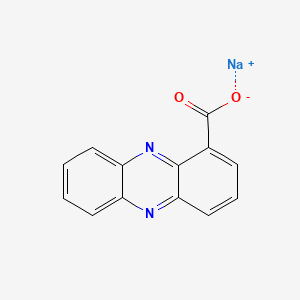

![OPC8-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1260714.png)
![(1R,4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1260715.png)
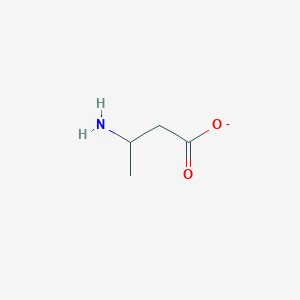
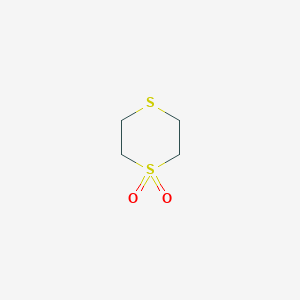
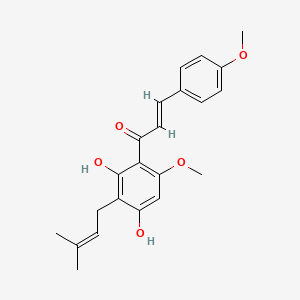

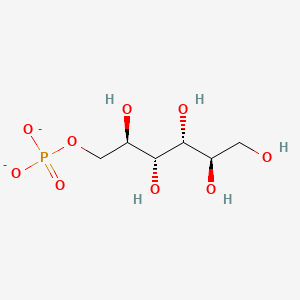
![7-Bromanyl-6-chloranyl-3-[2-oxidanylidene-3-(3-oxidanylpiperidin-2-yl)propyl]quinazolin-4-one; 2-oxidanylpropanoic acid](/img/structure/B1260726.png)
